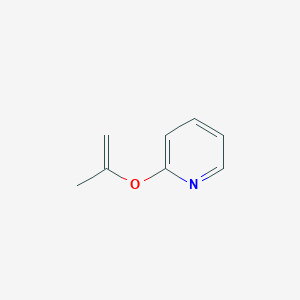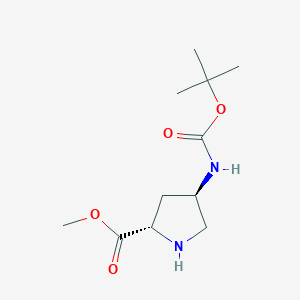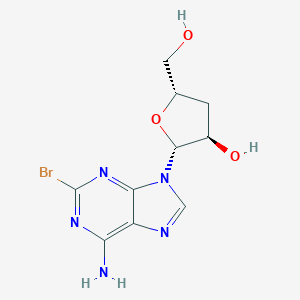
2-Bromo-3'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3'-deoxyadenosine (BrdA) is a synthetic nucleoside analogue that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. BrdA is a structural analogue of adenosine, a purine nucleoside that plays a crucial role in various biological processes, including DNA synthesis and energy transfer.
Mecanismo De Acción
2-Bromo-3'-deoxyadenosine exerts its anticancer effects by incorporating into DNA during replication, leading to the inhibition of DNA synthesis and the induction of DNA damage. This, in turn, activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-Bromo-3'-deoxyadenosine has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of DNA damage, and the activation of the DNA damage response pathway. 2-Bromo-3'-deoxyadenosine has also been found to inhibit the activity of ribonucleotide reductase, an enzyme that is critical for DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-3'-deoxyadenosine has several advantages for use in lab experiments, including its ability to induce apoptosis in cancer cells and its potential for use in combination therapy with radiation. However, 2-Bromo-3'-deoxyadenosine also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
The potential applications of 2-Bromo-3'-deoxyadenosine in cancer therapy are vast, and several future directions can be explored. These include the development of new 2-Bromo-3'-deoxyadenosine analogues with improved efficacy and reduced toxicity, the investigation of 2-Bromo-3'-deoxyadenosine's potential for use in combination with other cancer therapies, and the exploration of 2-Bromo-3'-deoxyadenosine's potential for use in other diseases, such as viral infections.
Conclusion:
In conclusion, 2-Bromo-3'-deoxyadenosine is a promising candidate for cancer therapy due to its ability to induce apoptosis in cancer cells and sensitize them to radiation therapy. Its mechanism of action involves the inhibition of DNA synthesis and the induction of DNA damage, leading to activation of the DNA damage response pathway. Further studies are needed to determine the optimal dosage and administration of 2-Bromo-3'-deoxyadenosine and to explore its potential for use in combination with other cancer therapies.
Métodos De Síntesis
2-Bromo-3'-deoxyadenosine can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 2-Bromo-3'-deoxyadenosine involves the reaction of 2-bromo-6-chloropurine with 3,5-di-O-benzoyl-D-ribose, followed by deprotection of the benzoyl groups. Enzymatic synthesis of 2-Bromo-3'-deoxyadenosine involves the use of nucleoside phosphorylase enzymes, which catalyze the transfer of a nucleoside group to a sugar moiety.
Aplicaciones Científicas De Investigación
2-Bromo-3'-deoxyadenosine has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting DNA synthesis and disrupting cell cycle progression. 2-Bromo-3'-deoxyadenosine has also been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Propiedades
Número CAS |
115044-76-3 |
|---|---|
Nombre del producto |
2-Bromo-3'-deoxyadenosine |
Fórmula molecular |
C10H12BrN5O3 |
Peso molecular |
330.14 g/mol |
Nombre IUPAC |
(2R,3R,5S)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12BrN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1 |
Clave InChI |
MOFDAKHUBHRTST-OBXARNEKSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)Br)N)CO |
SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Br)N)CO |
SMILES canónico |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Br)N)CO |
Sinónimos |
2-BDA 2-bromo-3'-deoxyadenosine 3'-deoxy-2-bromoadenosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



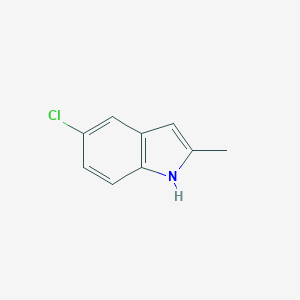
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
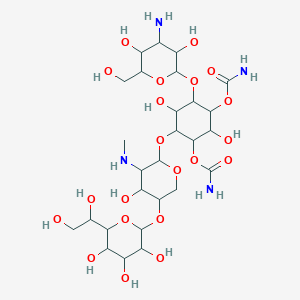
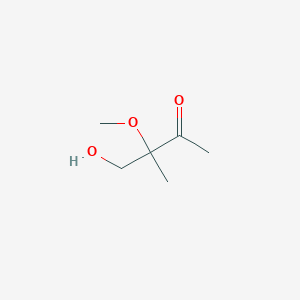
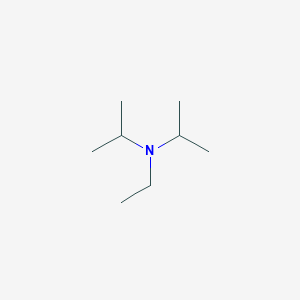
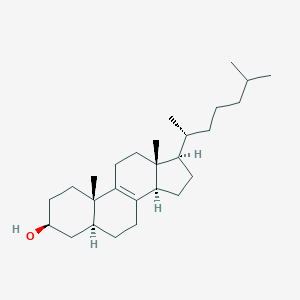
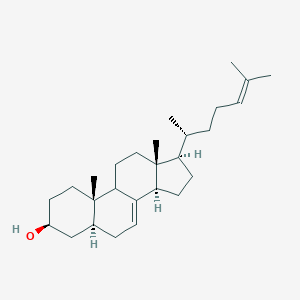
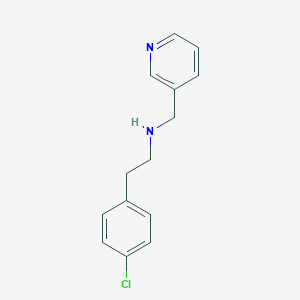
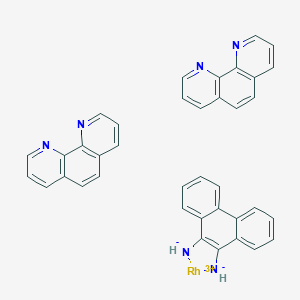
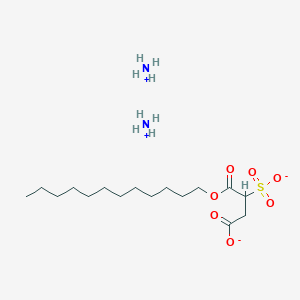
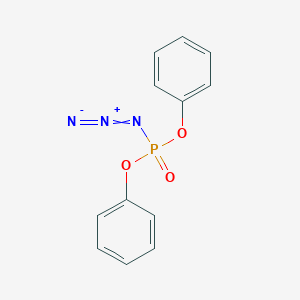
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)
